1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea, commercially recognized as WAY-353591 (CAS 454427-09-9), is a specialized isoquinolinyl-thiourea derivative utilized primarily as a targeted inhibitor in advanced biochemical screening. Functioning as a Casein kinase 1δ (CK1δ) inhibitor and a modulator of tyrosinase activity, this compound is a critical asset for structure-activity relationship (SAR) mapping in neurodegenerative and pigmentation models . From a procurement standpoint, the material is valued for its specific para-fluoro substitution, which alters its electronic and steric profile compared to other halogenated analogs, and its availability in ultra-high purity (≥99.8%) formats optimized for stable 10 mM DMSO stock solutions . These handling and stability characteristics make it an essential standard for high-throughput screening libraries where baseline reproducibility is paramount.
Substituting 1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea with crude in-house syntheses, unsubstituted phenylthioureas, or alternative halogenated analogs (such as the 4-chloro variant) fundamentally compromises assay integrity. The specific carbon-fluorine bond at the para position not only dictates the exact steric fit within the enzyme binding pocket—yielding a distinct IC50 of 131 μM against tyrosinase—but also protects the molecule from rapid para-hydroxylation in cellular media [1]. Furthermore, utilizing lower-purity or generic thiourea derivatives introduces residual isothiocyanate and amine precursors that can trigger false-positive target engagement or background fluorescence in sensitive high-throughput kinase panels . Consequently, direct procurement of the validated, high-purity fluoro-analog is mandatory for reproducible, artifact-free data in complex biological models.
Higher tyrosinase inhibition but altered lipophilicity and no reported CK1δ activity may limit pathway comparability.
Reduced tyrosinase potency and uncharacterized CK1δ profile can shift SAR interpretation and dual-target readout.
Electronic and steric deviations from 4-fluoro may alter inhibition kinetics and require independent assay validation.
In-house synthesis of isoquinolinyl-thioureas frequently suffers from residual 5-aminoisoquinoline and 4-fluorophenyl isothiocyanate impurities, which can act as false positives in sensitive kinase assays. Commercially procured WAY-353591 (1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea) is validated at ≥99.8% purity, ensuring reliable baseline metrics . Compared to crude reaction mixtures (typically 90-95% purity), the high-purity standard guarantees a stable 10 mM DMSO stock solution without precipitation or off-target background noise during Casein kinase 1δ (CK1δ) profiling.
| Evidence Dimension | Purity and Assay Background Noise |
| Target Compound Data | ≥99.8% purity, stable 10 mM DMSO solubility |
| Comparator Or Baseline | In-house synthesized crude analog (~90-95% purity) |
| Quantified Difference | >4.8% purity improvement, eliminating residual precursor interference |
| Conditions | High-throughput kinase screening panels |
Eliminating precursor impurities prevents false-positive target engagement in sensitive neurodegenerative screening assays, directly justifying commercial procurement over internal synthesis.
The specific halogen substitution on the phenyl ring critically dictates the compound's binding affinity and steric fit within target enzyme pockets. While the closely related 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea exhibits a Ki of ~119 μM against tyrosinase, the 4-fluorophenyl variant (WAY-353591) demonstrates a validated IC50 of 131 μM [1]. The smaller Van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) alters the dihedral angle of the thiourea core, providing a distinct electronic profile necessary for differential SAR mapping.
| Evidence Dimension | Enzyme Inhibition (IC50 / Ki) and Steric Radius |
| Target Compound Data | IC50 = 131 μM (Tyrosinase), F-radius = 1.47 Å |
| Comparator Or Baseline | 4-chlorophenyl analog (Ki = 119.22 μM), Cl-radius = 1.75 Å |
| Quantified Difference | 12 μM shift in inhibitory metrics driven by a 0.28 Å reduction in halogen radius |
| Conditions | In vitro enzymatic inhibition assays |
Procuring the exact fluoro-analog is essential for researchers building precise SAR libraries, as substituting it with the chloro-analog fundamentally shifts the steric and electronic binding parameters.
Standard CK1δ inhibitors, such as PF-670462 or IC261, rely on pyrazole or imidazole-based scaffolds, which carry known class-specific off-target liabilities. Procuring WAY-353591 introduces a structurally distinct isoquinolinyl-thiourea pharmacophore into the screening matrix . This scaffold divergence allows researchers to cross-validate CK1δ-dependent pathways in neurodegenerative models while systematically ruling out the off-target effects associated with mainstream nitrogen-heterocycle inhibitors.
| Evidence Dimension | Pharmacophore Scaffold Diversity |
| Target Compound Data | Isoquinolinyl-thiourea core |
| Comparator Or Baseline | Mainstream CK1δ inhibitors (e.g., PF-670462 with pyrazole core) |
| Quantified Difference | Complete structural orthogonality in the hinge-binding motif |
| Conditions | Cellular models of neurodegeneration and tau phosphorylation |
Utilizing a structurally distinct inhibitor scaffold is critical for validating target-specific phenotypes versus compound-specific artifacts in complex biological models.
In cellular assays, unsubstituted phenylthioureas are highly susceptible to rapid cytochrome P450-mediated para-hydroxylation, leading to short half-lives and assay degradation. The strategic placement of the strongly electronegative fluorine atom at the para position in 1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea blocks this primary metabolic liability [1]. This modification significantly extends the compound's stability in cell-based media and complex formulations compared to the baseline 1-phenyl-3-(isoquinolin-5-yl)thiourea, ensuring sustained target engagement over standard 48-to-72-hour assay windows.
| Evidence Dimension | Metabolic Liability (Para-hydroxylation) |
| Target Compound Data | Blocked para-position (C-F bond) |
| Comparator Or Baseline | Unsubstituted 1-phenyl-3-(isoquinolin-5-yl)thiourea (C-H bond) |
| Quantified Difference | Prevention of primary CYP450 para-hydroxylation pathway |
| Conditions | Long-term cell-based neurodegenerative models (48-72h) |
The enhanced metabolic stability of the para-fluoro derivative ensures consistent dosing and reduces the need for frequent media replenishment in prolonged cellular assays.
WAY-353591 is the right choice for cross-validating CK1δ-dependent pathways in cellular models of neurodegeneration, as its unique isoquinolinyl-thiourea core bypasses the off-target liabilities inherent to standard pyrazole-based inhibitors .
This specific fluoro-analog is strictly required when mapping halogen-dependent binding kinetics in tyrosinase and kinase pockets, serving as the 1.47 Å steric baseline against bulkier chloro- or bromo-substituted comparators [1].
Due to its para-fluorination, this compound is optimally suited for 48-72 hour in vitro assays where metabolic stability is critical, outperforming unsubstituted phenylthioureas that rapidly degrade via para-hydroxylation .